Technical Guide: 4'-Hydroxyacetophenone-13C2
Technical Guide: 4'-Hydroxyacetophenone-13C2
Strategic Application as a Stable Isotope Internal Standard in Bioanalysis and Impurity Profiling
Executive Summary
4'-Hydroxyacetophenone-13C2 (p-Hydroxyacetophenone-13C2) is a high-purity stable isotope-labeled analog of 4'-hydroxyacetophenone (Piceol). It serves as a critical Internal Standard (IS) in mass spectrometry-based quantification assays. Unlike deuterium-labeled standards, which can suffer from hydrogen-deuterium exchange (HDX) or chromatographic isotope effects, the Carbon-13 label offers superior stability and co-elution fidelity with the target analyte.
This guide details the physicochemical properties, experimental protocols, and specific mass spectrometric transitions required to utilize 4'-Hydroxyacetophenone-13C2 for the quantification of piceol in biological matrices (plasma, urine) and the tracking of genotoxic impurities in pharmaceutical synthesis (e.g., Zonisamide production).
Compound Profile & Isotopic Architecture
The utility of 4'-Hydroxyacetophenone-13C2 lies in its specific labeling pattern. Typically produced via Friedel-Crafts acylation using [1,2-13C2]acetic anhydride, the heavy isotopes are located on the acetyl side chain. This positioning ensures that the label is retained during ionization but cleaved during specific fragmentation pathways, providing unique diagnostic ions.
Table 1: Physicochemical Specifications
| Feature | Specification |
| Compound Name | 4'-Hydroxyacetophenone-13C2 |
| Synonyms | Piceol-13C2; p-Acetylphenol-13C2; 1-(4-Hydroxyphenyl)ethanone-13C2 |
| Chemical Formula | C₆¹³C₂H₈O₂ |
| Molecular Weight | 138.15 g/mol (vs. 136.15 for unlabeled) |
| Mass Shift | +2.0 Da |
| Isotopic Purity | Typically ≥ 99 atom % 13C |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water |
| pKa | ~7.9 (Phenolic hydroxyl) |
Core Application: Stable Isotope Dilution Assay (SIDA)
The primary application of 4'-Hydroxyacetophenone-13C2 is to correct for variability in sample extraction, ionization efficiency (matrix effects), and instrument response.
3.1 The Mechanism of Correction
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte and the IS co-elute. Any suppression or enhancement of the ion signal caused by the biological matrix affects both the analyte and the 13C2-labeled IS equally. By calculating the Area Ratio (Analyte Area / IS Area), the quantitative accuracy is preserved even when absolute signal intensity fluctuates.
3.2 Workflow Visualization
The following diagram illustrates the standard workflow for quantifying 4'-hydroxyacetophenone in plasma using the 13C2 internal standard.
Figure 1: Stable Isotope Dilution Assay (SIDA) workflow ensuring matrix-independent quantification.
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of 4'-hydroxyacetophenone in human plasma. It uses Electrospray Ionization (ESI) in Positive Mode , which yields high sensitivity for the protonated molecular ion [M+H]⁺.
4.1 Sample Preparation (Protein Precipitation)
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Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
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IS Addition: Add 10 µL of 4'-Hydroxyacetophenone-13C2 working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
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Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
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Extraction: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).
4.2 LC Parameters
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Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 0.4 mL/min.
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Gradient:
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0.0 min: 5% B
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0.5 min: 5% B
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2.5 min: 95% B
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3.0 min: 95% B
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3.1 min: 5% B (Re-equilibration)
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4.3 MS/MS Parameters (MRM Transitions)
The selection of transitions is critical. The fragmentation of acetophenones typically involves the loss of the acetyl group as a ketene (
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Unlabeled Analyte (MW 136):
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Precursor: 137.1
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Product (Quantifier): 95.0 (Loss of Ketene,
) -
Product (Qualifier): 77.0 (Phenyl cation)
-
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Labeled IS (MW 138, Acetyl-13C2):
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Precursor: 139.1
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Product: 95.0 (Loss of labeled Ketene,
, ) -
Note: The product ion for the IS is identical to the analyte (m/z 95) because the label is located on the leaving group (the acetyl tail). This confirms the structural specificity.
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Table 2: Optimized MRM Settings
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| 4'-HAP (Analyte) | 137.1 | 95.0 | 30 | 20 | 50 |
| 4'-HAP-13C2 (IS) | 139.1 | 95.0 | 30 | 20 | 50 |
Advanced Applications
5.1 Pharmaceutical Impurity Profiling (Zonisamide)
4'-Hydroxyacetophenone is a starting material/intermediate in the synthesis of Zonisamide , an anticonvulsant. Regulatory bodies (FDA/EMA) require strict control of genotoxic impurities.
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Application: The 13C2 standard allows for the trace-level quantification (ppm level) of residual 4'-hydroxyacetophenone in the final drug substance, ensuring batch release compliance.
5.2 Cosmetic Safety (SymSave H)
In the cosmetic industry, 4'-hydroxyacetophenone (SymSave H) is used as an antioxidant and soothing agent.
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Application: Dermal penetration studies (OECD 428) use the 13C2-labeled variant to quantify the amount of preservative absorbing into the receptor fluid, distinguishing it from endogenous interferences in skin homogenates.
5.3 Fragmentation Pathway Diagram
Understanding the fragmentation is essential for troubleshooting interference.
Figure 2: ESI+ Fragmentation pathway. Note that both the labeled and unlabeled precursors yield the same product ion (m/z 95) because the label is lost in the neutral fragment.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier - 4'-Hydroxyacetophenone. Retrieved from [Link]
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Kim, T. H., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma.[1][2] Molecules, 25(19), 4373.[1] (Methodology adaptation source). Retrieved from [Link]
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Pharmaffiliates. 4'-Hydroxyacetophenone-13C2 Product Specifications and Zonisamide Synthesis Application. Retrieved from [Link][3]
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The Good Scents Company. 4'-Hydroxyacetophenone (SymSave H) Usage and Safety. Retrieved from [Link]
Sources
- 1. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study [mdpi.com]
- 3. 4′-ヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
